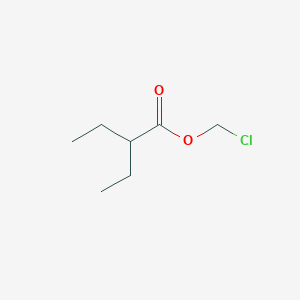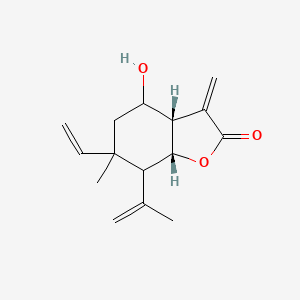![molecular formula C14H10ClN3O2 B3037116 3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 439108-88-0](/img/structure/B3037116.png)
3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
Overview
Description
3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyridine ring.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their anti-tb properties . They likely interact with their targets, causing changes that inhibit the growth and replication of the TB bacteria.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against mdr-tb and xdr-tb , suggesting they may affect pathways related to the survival and replication of these bacteria.
Result of Action
Given the known activity of imidazo[1,2-a]pyridine analogues against mdr-tb and xdr-tb , it can be inferred that the compound may have a similar inhibitory effect on these bacteria.
Biochemical Analysis
Biochemical Properties
3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process essential for many cellular functions . Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, the compound can either promote or inhibit cell growth, depending on the context. Furthermore, it affects gene expression by altering the activity of transcription factors, leading to changes in the production of specific proteins . These cellular effects make it a promising candidate for cancer therapy, where controlling cell growth and death is crucial.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access . This inhibition can lead to a decrease in the production of certain metabolites, affecting cellular metabolism. Additionally, the compound can interact with DNA, causing structural changes that inhibit the binding of transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s therapeutic potential and designing effective drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to the compound can lead to changes in cell morphology and function, indicating potential cytotoxic effects . These findings underscore the importance of monitoring the compound’s stability and effects over time in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . In particular, high doses have been associated with liver and kidney damage, highlighting the need for careful dosage optimization in therapeutic applications . Additionally, threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce functional groups that increase the compound’s solubility and facilitate its excretion . The compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus or mitochondria, depending on its chemical properties and interactions with cellular components . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize primarily in the nucleus, where it can interact with DNA and influence gene expression . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dimethyl sulfoxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethyl sulfoxide, and bases like potassium carbonate.
Major Products Formed
Reduction: 3-Amino-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine.
Substitution: 3-(Substituted)-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine.
Scientific Research Applications
3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting infectious diseases like tuberculosis.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Similar in structure but lacks the chloro and nitrophenyl substituents.
3-Amino-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
The presence of the chloro group allows for further functionalization, while the nitrophenyl group enhances its biological activity .
Properties
IUPAC Name |
3-chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-9-5-6-17-12(7-9)16-13(14(17)15)10-3-2-4-11(8-10)18(19)20/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOWQTLRKAJYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Cl)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501195267 | |
| Record name | 3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439108-88-0 | |
| Record name | 3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439108-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501195267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid](/img/structure/B3037034.png)
![7-bromo-9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3037035.png)




![5-Chloro-3-methylbenzo[c]isoxazole](/img/structure/B3037042.png)





![4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B3037052.png)

